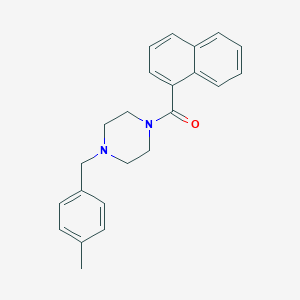
1-(Phenylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Phenylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine, also known as P4MP, is a small molecule that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a piperazine derivative that contains both a phenylsulfonyl and a pyridinylmethyl group. The unique structure of P4MP makes it a valuable tool for investigating various biological processes and pathways.
作用机制
The exact mechanism of action of 1-(Phenylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine is not fully understood. However, it is believed that 1-(Phenylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine acts as a competitive inhibitor of certain enzymes and signaling pathways. By binding to the active site of these targets, 1-(Phenylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine can modulate their activity and alter cellular processes.
Biochemical and Physiological Effects:
1-(Phenylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine has been shown to have a variety of biochemical and physiological effects. For example, 1-(Phenylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine has been found to induce apoptosis in cancer cells by inhibiting the activity of CK2. 1-(Phenylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine has also been shown to increase glucose uptake and improve insulin sensitivity in skeletal muscle cells by activating the AMPK pathway. Additionally, 1-(Phenylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine has been found to reduce inflammation and oxidative stress in animal models of disease.
实验室实验的优点和局限性
One of the main advantages of using 1-(Phenylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine in lab experiments is its specificity for certain enzymes and signaling pathways. This allows researchers to investigate the role of these targets in cellular processes without affecting other pathways. Additionally, 1-(Phenylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine is a small molecule that can easily penetrate cell membranes and reach intracellular targets. However, one limitation of using 1-(Phenylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine is its potential toxicity and off-target effects. Careful dose optimization and toxicity testing are required to ensure the safety of using 1-(Phenylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine in lab experiments.
未来方向
There are several future directions for research on 1-(Phenylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine. One area of interest is the development of more potent and selective inhibitors of CK2 and other targets. Additionally, the potential therapeutic applications of 1-(Phenylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine in various diseases, such as cancer and diabetes, should be further investigated. Finally, the use of 1-(Phenylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine as a tool for studying cellular processes and signaling pathways should be explored in greater detail.
合成方法
The synthesis of 1-(Phenylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine involves the reaction of 4-pyridinemethanol with N-(phenylsulfonyl) piperazine in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-(Phenylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine as the final product. The purity and yield of 1-(Phenylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine can be optimized by using different reaction conditions and purification methods.
科学研究应用
1-(Phenylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine has been shown to have a wide range of potential applications in scientific research. One of the main areas of interest is its ability to modulate the activity of various enzymes and signaling pathways. For example, 1-(Phenylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine has been found to inhibit the activity of protein kinase CK2, which is involved in many cellular processes, including cell proliferation and apoptosis. 1-(Phenylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism and cell survival.
属性
产品名称 |
1-(Phenylsulfonyl)-4-(pyridin-4-ylmethyl)piperazine |
|---|---|
分子式 |
C16H19N3O2S |
分子量 |
317.4 g/mol |
IUPAC 名称 |
1-(benzenesulfonyl)-4-(pyridin-4-ylmethyl)piperazine |
InChI |
InChI=1S/C16H19N3O2S/c20-22(21,16-4-2-1-3-5-16)19-12-10-18(11-13-19)14-15-6-8-17-9-7-15/h1-9H,10-14H2 |
InChI 键 |
QBQOAHSNCSOGBD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3 |
规范 SMILES |
C1CN(CCN1CC2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249045.png)
![3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B249048.png)

![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249051.png)
![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B249052.png)
![1-[1-(2-Methoxybenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B249055.png)

![3-Methyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]butan-1-one](/img/structure/B249063.png)

![1-{[1-(3-Fluorobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249067.png)

![1-{[1-(3-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249069.png)
